molecular formula C19H22ClNO3S B6561960 1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide CAS No. 1091006-52-8

1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide

Cat. No.: B6561960
CAS No.: 1091006-52-8
M. Wt: 379.9 g/mol
InChI Key: CUYPWQHBEJTVGU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide (CAS: 1091006-52-8) is a methanesulfonamide derivative featuring a 4-chlorophenyl group and a tetrahydropyran (oxane) ring substituted with a phenyl moiety at the 4-position. Its molecular formula is C₁₉H₂₂ClNO₃S, with a molecular weight of 379.9 g/mol . The compound’s structure includes a sulfonamide bridge (-SO₂NH-) linking the 4-chlorophenyl group to the nitrogen atom, which is further substituted with a bulky 4-phenyloxan-4-ylmethyl group.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S/c20-18-8-6-16(7-9-18)14-25(22,23)21-15-19(10-12-24-13-11-19)17-4-2-1-3-5-17/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYPWQHBEJTVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a phenyloxan moiety, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including antibacterial effects, enzyme inhibition, and other relevant pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅ClN₁O₃S
  • Molecular Weight : 323.80 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the compound showed moderate to strong activity against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The mechanism of action is believed to involve the inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cellular replication .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this sulfonamide have shown promising AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : Studies indicated strong urease inhibitory activity, with IC₅₀ values significantly lower than standard reference compounds. For example, some derivatives exhibited IC₅₀ values as low as 1.13 µM compared to thiourea (IC₅₀ = 21.25 µM) .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized various sulfonamide derivatives, including the target compound. The synthesized compounds were screened against multiple bacterial strains, revealing that those with similar structural features exhibited enhanced antibacterial activity. The results indicated that modifications in the side chains significantly affect potency.
  • Enzyme Inhibition Research : Another investigation focused on the structure-activity relationship (SAR) of sulfonamides in inhibiting urease and AChE. The findings suggested that the presence of the chlorophenyl group was essential for maintaining high inhibitory activity.

Comparison with Similar Compounds

Key Structural Variations:

Substituents on the Sulfonamide Nitrogen: The target compound’s oxane-based substituent contrasts with analogues bearing simpler alkyl chains or heterocyclic groups (e.g., oxadiazole, piperidine, or azetidine rings). Example: ZN4 (1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]methanesulfonamide) replaces the oxane group with a diethylaminoethyl chain, introducing basicity and flexibility .

Aromatic Ring Modifications :

  • The 4-chlorophenyl group is conserved in several analogues (e.g., CEGKAC, ZN4), but others feature fluorophenyl (CICPIO) or dichlorophenyl (WIHGUQ) groups .

AVE-1625 (Drinabant) contains a bis(4-chlorophenyl)methyl-azetidinyl group and a 3,5-difluorophenyl moiety, making it a cannabinoid receptor antagonist with a molecular weight of 497.4 g/mol .

Physicochemical Properties

  • Lipophilicity: The 4-phenyloxan-4-ylmethyl group in the target compound likely increases lipophilicity compared to analogues like CICPIO (4-fluorophenyl) or ZN4 (polar diethylaminoethyl chain). This could enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight : The target compound (379.9 g/mol) is smaller than AVE-1625 (497.4 g/mol) but larger than CICPIO (189.6 g/mol), positioning it within a moderate range for drug-like properties .

Preparation Methods

Reaction Conditions and Solvent Optimization

In a representative procedure, methanesulfonyl chloride (1.2 equiv) is added dropwise to a solution of (4-phenyloxan-4-yl)methylamine (1.0 equiv) in nitroethane at 25–30°C. The nitroalkane solvent (3:1 to 4:1 ratio relative to sulfonyl chloride) ensures homogeneity while minimizing side reactions. After completion, the mixture is heated to 50–70°C to dissolve precipitated sulfonamide, followed by filtration to remove insoluble ammonium salts. The filtrate is cooled to 0–25°C to crystallize the product, yielding 80–94% pure sulfonamide after washing with cold nitroethane.

Key Advantages :

  • Nitroalkanes (e.g., nitroethane, nitromethane) enable recyclability, reducing solvent waste.

  • High-purity product (>95%) is achievable without chromatography.

Synthesis of (4-Phenyloxan-4-yl)methylamine

The amine precursor, (4-phenyloxan-4-yl)methylamine, is synthesized via reductive amination or Gabriel synthesis. A patent by WO2009057133A2 outlines cyclization strategies for tetrahydropyran derivatives, which can be adapted for this intermediate.

Cyclization of 4-Phenyltetrahydropyran-4-carbaldehyde

4-Phenyltetrahydropyran-4-carbaldehyde is reacted with hydroxylamine hydrochloride to form an oxime, which is subsequently reduced using hydrogen gas and Raney nickel in ethanol at 50–60°C. This yields (4-phenyloxan-4-yl)methanamine with >85% efficiency.

Alternative Route: Nucleophilic Ring-Opening

Epichlorohydrin is treated with 4-phenylphenol in the presence of potassium carbonate in DMF at 120–130°C to form 4-phenyloxane-4-carbaldehyde. Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol furnishes the amine in 70–78% yield.

Coupling and Purification Techniques

Solvent-Free Amination

A modified protocol eliminates nitroalkanes by using N,N-diisopropylamine as both solvent and base. Methanesulfonyl chloride and the amine react at 80°C for 6–8 hours, with the amine hydrochloride precipitated by adding diethyl ether. The sulfonamide is isolated via vacuum distillation (108°C at 10 mmHg), achieving 89–92% yield.

Acid-Catalyzed Hydrolysis for Byproduct Recovery

Residual amine hydrochloride byproducts are dissolved in water, and the aqueous phase is extracted with dichloromethane to recover unreacted amine. This step increases overall atom economy by 12–15%.

Comparative Analysis of Synthetic Routes

MethodSolventTemperature (°C)Yield (%)Purity (%)
Nitroethane-mediatedNitroethane50–7080–9495–98
Solvent-freeN,N-Diisopropylamine8089–9297–99
Reductive aminationMethanol50–6070–7890–93

Challenges and Mitigation Strategies

  • Steric Hindrance : The bulky (4-phenyloxan-4-yl)methyl group slows nucleophilic attack. Using excess methanesulfonyl chloride (1.5 equiv) and prolonged reaction times (24–36 hours) improves conversion.

  • Byproduct Formation : Nitroalkane solvents suppress side reactions, but trace water may hydrolyze sulfonyl chloride. Anhydrous conditions (molecular sieves) are critical .

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